molecular formula C28H27N3O3 B288641 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B288641
M. Wt: 453.5 g/mol
InChI Key: AOEPYTWJGKZASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as CP-724714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor protein that is overexpressed in a number of cancers, including breast, ovarian, and gastric cancers. HER2 overexpression is associated with poor prognosis and increased mortality rates, making it an important target for cancer therapy.

Mechanism of Action

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione binds to the intracellular domain of the HER2 receptor, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in preclinical models of HER2-positive cancers. These effects include inhibition of HER2 signaling, decreased proliferation and increased apoptosis of cancer cells, and enhanced efficacy of other cancer therapies.

Advantages and Limitations for Lab Experiments

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models of HER2-positive cancers, providing a wealth of data on its efficacy and safety. However, one limitation of 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is that it targets a specific subset of cancers (HER2-positive cancers), limiting its potential applications.

Future Directions

There are several future directions for research on 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that include 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers that can predict which patients will respond best to 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione therapy. Finally, there is interest in the development of new HER2 inhibitors that can overcome resistance to 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other HER2 inhibitors.

Synthesis Methods

The synthesis of 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 4-methylphenylhydrazine with 3,4-dimethylbenzoyl chloride to form the corresponding hydrazone. The hydrazone is then reacted with N-(4-fluorobenzyl)-N-methylglycine to form the piperazine derivative. The piperazine derivative is then reacted with 3,4-dimethylphthalic anhydride to form the final product, 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In these models, 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit HER2 signaling, leading to decreased proliferation and increased apoptosis of cancer cells. 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

Product Name

5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

5-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C28H27N3O3/c1-18-4-8-22(9-5-18)31-27(33)24-11-7-21(17-25(24)28(31)34)26(32)30-14-12-29(13-15-30)23-10-6-19(2)20(3)16-23/h4-11,16-17H,12-15H2,1-3H3

InChI Key

AOEPYTWJGKZASP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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